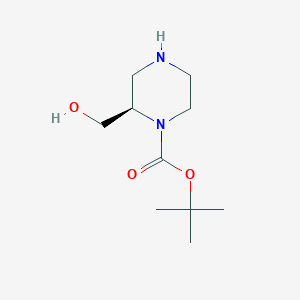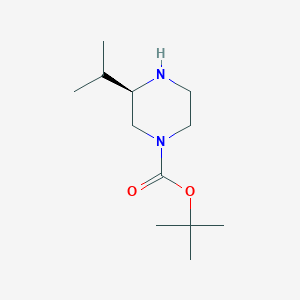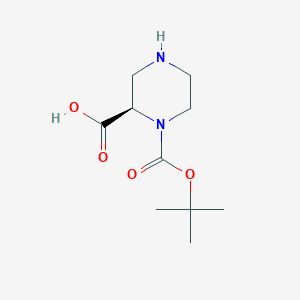
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, referred to hereafter as TBAPA, is a small molecule organic compound. It is a member of the class of compounds known as carboxylic acids, which are organic compounds composed of a carboxyl group (COOH) attached to an alkyl or aryl group. TBAPA is a colorless, crystalline solid with a melting point of 62-64 °C. It is insoluble in water, but soluble in many organic solvents.
Applications De Recherche Scientifique
Asymmetric Hydrogenation and Pharmacophore Development
The compound (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid has been synthesized through asymmetric hydrogenation, primarily used in the preparation of a beta-amino acid pharmacophore. This process involved the use of chiral ferrocenyl ligands and achieved high enantiomeric excess, demonstrating its potential in precise pharmacophore development (Kubryk & Hansen, 2006).
Intermediate in Biotin Synthesis
This compound serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial for metabolic processes such as the synthesis of fatty acids, sugars, and α-amino acids. Its synthesis from L-cystine through esterification and protection steps indicates its pivotal role in biochemical pathways (Qin et al., 2014).
Molecular and Crystal Structure Analysis
Studies have delved into the molecular and crystal structure of derivatives of this compound, revealing insights into the conformation-stabilizing function of weak intermolecular bonding. This research offers valuable information about the molecule’s behavior in different states, which is crucial for understanding its interactions and stability (Kozioł et al., 2001).
Development of Modular Dipeptide-Analogue Ligands
The compound has been utilized in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This showcases its versatility and potential in the field of asymmetric synthesis and catalysis (Pastor, Vaestilae, & Adolfsson, 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHJNNFVISGNQ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)






